4-(Trifluoromethoxy)aniline-15N

Analytical Chemistry Bioanalysis Pharmacokinetics

4-(Trifluoromethoxy)aniline-15N (CAS 1246815-55-3) is a stable isotope-labeled derivative of 4-(trifluoromethoxy)aniline, an organofluorine aromatic amine. The compound is distinguished by the substitution of the naturally occurring nitrogen-14 atom in its aniline group with a nitrogen-15 isotope.

Molecular Formula C7H6F3NO
Molecular Weight 178.12 g/mol
Cat. No. B13445302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)aniline-15N
Molecular FormulaC7H6F3NO
Molecular Weight178.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC(F)(F)F
InChIInChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1
InChIKeyXUJFOSLZQITUOI-KHWBWMQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)aniline-15N: A Specialized, Isotopically Labeled Research Intermediate for Advanced Quantitative Analysis


4-(Trifluoromethoxy)aniline-15N (CAS 1246815-55-3) is a stable isotope-labeled derivative of 4-(trifluoromethoxy)aniline, an organofluorine aromatic amine [1]. The compound is distinguished by the substitution of the naturally occurring nitrogen-14 atom in its aniline group with a nitrogen-15 isotope . With a molecular weight of 178.12 g/mol (C₇H₆F₃¹⁵NO), this isotopic enrichment provides a unique mass and spectroscopic signature, positioning the compound as a critical tool for precise analytical tracking, mechanism elucidation, and quantitative bioanalysis in pharmaceutical and chemical research [2].

Why Unlabeled 4-(Trifluoromethoxy)aniline is an Inadequate Substitute in Quantitative and Mechanistic Workflows


While the unlabeled parent compound, 4-(trifluoromethoxy)aniline (CAS 461-82-5), is a known intermediate in the synthesis of the neuroprotective agent Riluzole and a component in various research molecules [1], it is fundamentally unsuited for applications requiring precise quantification or metabolic tracking in complex matrices . Its mass and chromatographic behavior are indistinguishable from the endogenous or target analyte, leading to systematic errors from ion suppression or matrix effects in LC-MS analyses [2]. In contrast, the 15N-labeled version offers a distinct isotopic signature. The superior analytical performance of 15N-labeled standards stems from their ability to co-elute identically with the analyte while providing a clear, separate mass peak, which is not achievable with unlabeled material or even with deuterated analogs, which can suffer from hydrogen-deuterium exchange or chromatographic shift [3].

Quantifiable Evidence of Differentiation: 4-(Trifluoromethoxy)aniline-15N vs. Closest Analogs


Mass Differentiation: 4-(Trifluoromethoxy)aniline-15N vs. Unlabeled 4-(Trifluoromethoxy)aniline for LC-MS Assays

The primary quantifiable advantage of 4-(Trifluoromethoxy)aniline-15N is its distinct molecular weight compared to its unlabeled counterpart, which is essential for its function as an internal standard [1]. The unlabeled compound has an exact mass of 177.0401 Da, whereas the 15N-labeled version has an exact mass of 178.0371 Da [2][3]. This +1 Da mass shift allows for unequivocal differentiation in mass spectrometry, enabling precise quantification without interference .

Analytical Chemistry Bioanalysis Pharmacokinetics

Chromatographic Fidelity: 15N vs. Deuterium (2H) Labeling in Minimizing Quantification Bias

In LC-MS bioanalysis, 15N-labeled internal standards like 4-(Trifluoromethoxy)aniline-15N are preferred over deuterium (2H)-labeled analogs due to superior analytical performance [1]. While deuterated standards are common, they can exhibit a slight chromatographic shift (isotope effect) relative to the unlabeled analyte, leading to different matrix effects during ionization and compromised accuracy [2]. In contrast, 13C and 15N-labeled standards co-elute perfectly with the analyte, ensuring identical ionization conditions and providing more reliable correction for ion suppression or enhancement [3]. This eliminates a key source of variability and systematic error in quantitative workflows.

Bioanalysis LC-MS Method Development Stable Isotope Labeling

Structural Integrity: 15N Label Stability in Metabolic Studies vs. Deuterium Exchange

For tracking the metabolic fate of drug candidates containing the 4-(trifluoromethoxy)aniline moiety, 15N-labeling offers a more robust solution than deuterium labeling . A critical limitation of deuterated internal standards is their potential for hydrogen-deuterium exchange, where deuterium atoms on labile positions (e.g., amino groups) can be lost to the solvent, especially under physiological conditions or during sample workup [1]. This leads to variable mass and loss of the isotopic label. 15N and 13C labels are incorporated into the molecular backbone and are not susceptible to exchange, ensuring the isotope label remains stable throughout the experiment .

Drug Metabolism Pharmacokinetics Metabolite Identification

Spectroscopic Tracking: 15N NMR Active Nucleus Enables Mechanistic Elucidation

Unlike the unlabeled 4-(trifluoromethoxy)aniline which contains the NMR-active but abundant 14N nucleus (spin I=1), the 15N isotope is a spin-½ nucleus that provides sharp, well-resolved peaks in NMR spectra . This property transforms the aniline nitrogen from a source of broad, low-sensitivity signals into a precise probe for studying molecular structure, dynamics, and reaction mechanisms . This capability allows for detailed studies of nitrogen-involved processes, such as amide bond formation or coordination chemistry, that are not feasible with the unlabeled compound.

Mechanistic Chemistry NMR Spectroscopy Reaction Monitoring

Strategic Procurement Scenarios: Where 4-(Trifluoromethoxy)aniline-15N Delivers Unique Value


Quantitative Bioanalysis of TPPU and Related Soluble Epoxide Hydrolase (sEH) Inhibitors

The potent sEH inhibitor TPPU, which is built from a 4-(trifluoromethoxy)aniline scaffold, is widely used in preclinical research for inflammation and neuropathic pain [3]. 4-(Trifluoromethoxy)aniline-15N is the ideal internal standard for developing and validating highly accurate LC-MS/MS methods to quantify TPPU and its metabolites in biological matrices (plasma, urine, tissues) . Its use ensures robust pharmacokinetic/pharmacodynamic (PK/PD) modeling and reliable translational data, which is critical for advancing sEH inhibitor research [2].

Synthesis of Isotopically Labeled Drug Analogs for Metabolic Pathway Elucidation

As a key building block, 4-(Trifluoromethoxy)aniline-15N can be incorporated into the synthesis of larger, biologically active molecules, most notably Riluzole, to create stable isotope-labeled analogs [3]. These labeled compounds are then used as tracer molecules in vivo to map metabolic pathways, identify major circulating metabolites, and quantify rates of biotransformation, a process previously demonstrated using 13C-labeled analogs . This provides definitive data on a drug's disposition that is required for regulatory submission.

Mechanistic Elucidation of Aniline-Derived Reactions via 15N NMR

This compound is a specialized reagent for organic and organometallic chemists investigating reactions involving the aniline nitrogen, such as metal-catalyzed cross-couplings or urea formation [3]. By replacing the standard 14N with the spin-½ 15N nucleus, it provides a clear spectroscopic handle for monitoring reaction progress and characterizing transient intermediates using 15N NMR spectroscopy . This allows for the precise determination of reaction mechanisms, rates, and yields, guiding process optimization and novel synthetic route development.

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